6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0929917
InChI:
InChI=1S/C12H7ClN4OS/c13-8-3-1-7(2-4-8)5-9-10(14)17-12(16-11(9)18)19-6-15-17/h1-6,14H/b9-5+,14-10?
SMILES:
C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl
Molecular Formula:
C12H7ClN4OS
Molecular Weight:
290.73 g/mol
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
CAS No.:
Cat. No.: VC0929917
Molecular Formula: C12H7ClN4OS
Molecular Weight: 290.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7ClN4OS |
|---|---|
| Molecular Weight | 290.73 g/mol |
| IUPAC Name | (6E)-6-[(4-chlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C12H7ClN4OS/c13-8-3-1-7(2-4-8)5-9-10(14)17-12(16-11(9)18)19-6-15-17/h1-6,14H/b9-5+,14-10? |
| Standard InChI Key | QVUPYJBJSXLFPY-DKVUJQLHSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/2\C(=N)N3C(=NC2=O)SC=N3)Cl |
| SMILES | C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator